

# MBX2982: A Comprehensive Technical Guide on a Novel GPR119 Agonist

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## Compound of Interest

Compound Name: MBX2982

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## Abstract

**MBX2982** is a selective, orally-available agonist for the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM). [1][2][3] Preclinical and clinical studies have demonstrated that **MBX2982** functions through a unique dual mechanism of action: directly stimulating glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic peptide (GIP), from intestinal enteroendocrine cells. [1][4][5] This dual action offers the potential for improved glycemic control, preservation of  $\beta$ -cell health, and potential for weight management. [1][3] This guide provides an in-depth overview of the structural and functional characteristics of **MBX2982**, including its mechanism of action, signaling pathways, and a summary of key experimental findings.

## Structural Characteristics

**MBX2982**, also known as SAR-260093, is a small molecule with the following chemical properties:

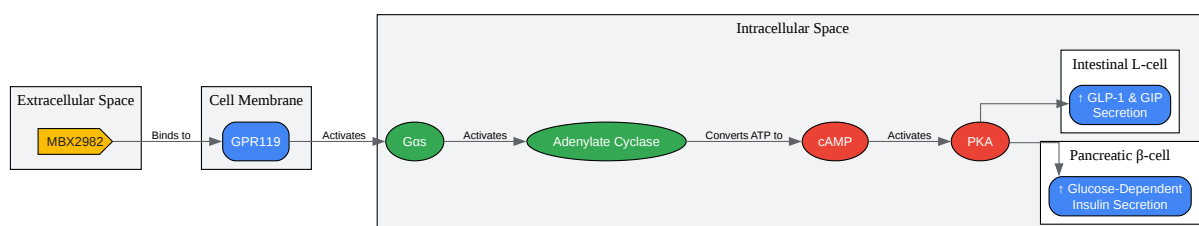
Property	Value
IUPAC Name	4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole[3]
Chemical Formula	C22H24N8OS[3]
Molecular Weight	448.54 g/mol [3]
CAS Number	1037792-44-1[3]

## Functional Characteristics and Mechanism of Action

**MBX2982** exerts its therapeutic effects primarily through the activation of GPR119, a Class A G protein-coupled receptor predominantly expressed on pancreatic  $\beta$ -cells and intestinal L-cells and K-cells.[4]

## Signaling Pathway

Activation of GPR119 by **MBX2982** initiates a signaling cascade that leads to the elevation of intracellular cyclic adenosine monophosphate (cAMP).[6] This increase in cAMP is a key second messenger that mediates the downstream effects of **MBX2982**. In pancreatic  $\beta$ -cells, elevated cAMP enhances glucose-stimulated insulin secretion (GSIS).[7] In intestinal enteroendocrine cells, the rise in cAMP triggers the release of incretin hormones, GLP-1 and GIP.[1][7] These incretins, in turn, act on their respective receptors on pancreatic  $\beta$ -cells to further potentiate insulin secretion in a glucose-dependent manner.[5][8]



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**Caption:** GPR119 Signaling Pathway Activated by **MBX2982**.

## Preclinical and Clinical Data

### Preclinical Studies

A summary of key findings from preclinical studies is presented below:

Parameter	Model	Treatment	Key Findings	Reference
Glucose Tolerance	KM mice	Single oral dose (3, 10, 30 mg/kg)	Reduced blood glucose at all tested time points.	[9]
Hypoglycemic Effect	KK-Ay mice	Oral administration (10, 30 mg/kg) for 4 weeks	Significantly reduced fasting blood glucose and triglycerides; remarkably increased serum insulin.	[9]
Incretin Release	C57BL/6 mice	Single oral dose (10 mg/kg)	Increased plasma GLP-1 levels without a glucose load.	[2]
Pharmacokinetics	Rats	Single oral dose (4 mg/kg)	Oral bioavailability of 35.2% (suspension) and 98.2% (solution).	[9]
Hepatic Lipogenesis	Mice on high-fat diet	Oral administration	Inhibited hepatic lipid accumulation and expression of SREBP-1 and related genes.	[3]

## Clinical Studies

**MBX2982** has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Study Phase	Population	Dosing	Key Findings	Reference
Phase 1a	60 healthy volunteers	Single ascending doses (10 - 1000 mg)	Well-tolerated with no dose-related adverse events. Rapidly absorbed with a half-life consistent with once-daily dosing. Showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal.	[1]
Phase 2a	18 participants with Type 1 Diabetes	600 mg daily for 14 days	Did not improve glucagon counterregulatory responses to hypoglycemia. Increased fasting GLP-1 and its response during a mixed-meal test, indicating target engagement.	[10][11]

## Experimental Protocols

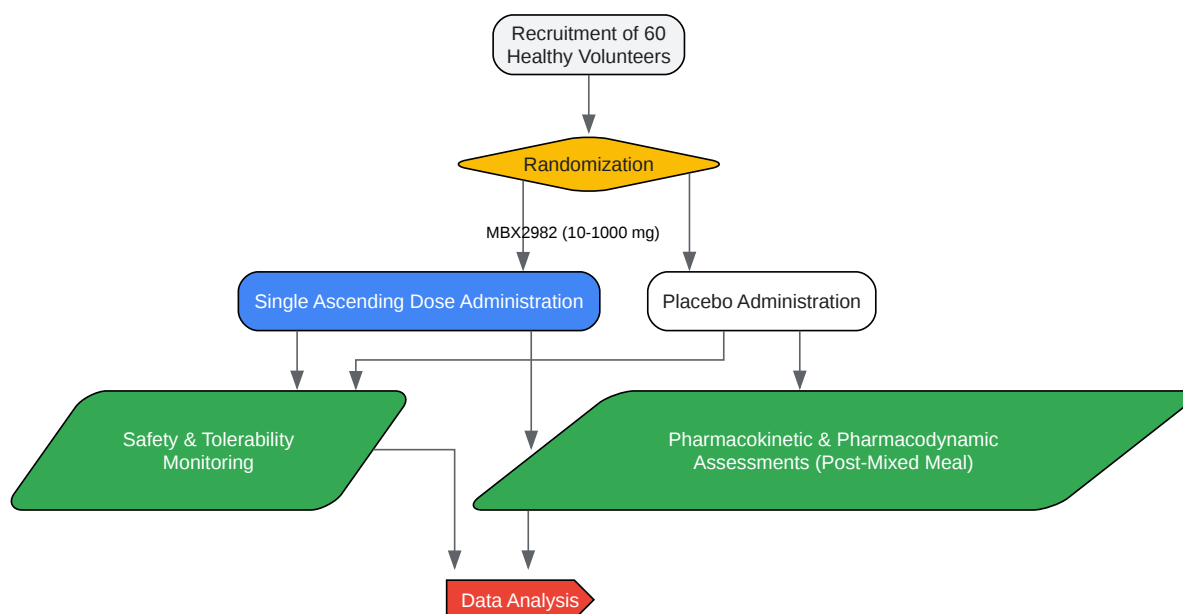
### In Vivo Glucose Tolerance Test in Mice

- Animal Model: Kunming (KM) mice.
- Procedure:

- Mice were fasted overnight.
- **MBX2982** was administered orally at doses of 3, 10, and 30 mg/kg.
- After a specified time, a glucose solution was administered orally.
- Blood samples were collected at various time points to measure blood glucose levels.[\[9\]](#)

## Phase 1a Clinical Trial Protocol

- Study Design: Randomized, placebo-controlled, double-blind, ascending-dose clinical trial.
- Participants: 60 healthy male and female volunteers.
- Intervention: Single oral doses of **MBX2982** ranging from 10 mg to 1000 mg, or placebo.
- Primary Endpoints: Safety and tolerability.
- Secondary Endpoints: Pharmacokinetics (absorption, half-life) and pharmacodynamics (effects on glucose and GLP-1 levels after a mixed meal).[\[1\]](#)



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**Caption:** Generalized Workflow for the Phase 1a Clinical Trial of **MBX2982**.

## Other Potential Therapeutic Applications

Recent research has suggested that GPR119 agonists, including **MBX2982**, may have therapeutic potential beyond diabetes. Studies have explored its role in inhibiting autophagy, which could enhance the efficacy of certain cancer therapies.[6] Specifically, **MBX2982** was shown to inhibit gefitinib-induced autophagy in MCF-7 breast cancer cells, and this effect was dependent on GPR119 signaling.[6]

## Conclusion

**MBX2982** is a well-characterized GPR119 agonist with a dual mechanism of action that favorably impacts glucose homeostasis. Its ability to stimulate glucose-dependent insulin

secretion and incretin hormone release has been demonstrated in both preclinical and clinical settings. While its development for type 2 diabetes has been the primary focus, emerging research suggests other potential therapeutic avenues. The data summarized in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of GPR119 agonism and the specific profile of **MBX2982**.

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